(2S)-5-(benzyloxyimino)-piperidine-2-carboxylic acid benzyl ester
Overview
Description
(2S)-5-(benzyloxyimino)-piperidine-2-carboxylic acid benzyl ester is a complex organic compound with significant applications in various fields of chemistry and biology This compound is characterized by its unique structure, which includes a piperidine ring, a benzyloxyimino group, and a benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-(benzyloxyimino)-piperidine-2-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxyimino Group: The benzyloxyimino group can be introduced via an oximation reaction, where a benzyl hydroxylamine derivative reacts with a suitable carbonyl compound.
Esterification: The final step involves the esterification of the piperidine-2-carboxylic acid with benzyl alcohol under acidic or basic conditions to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and specific reaction conditions can further streamline the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S)-5-(benzyloxyimino)-piperidine-2-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the benzyloxyimino group to an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyloxyimino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2S)-5-(benzyloxyimino)-piperidine-2-carboxylic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-5-(benzyloxyimino)-piperidine-2-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The benzyloxyimino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring provides structural stability and enhances binding affinity.
Comparison with Similar Compounds
Similar Compounds
(2S)-5-(benzyloxyimino)-piperidine-2-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester.
(2S)-5-(benzyloxyimino)-piperidine-2-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group.
Uniqueness
The uniqueness of (2S)-5-(benzyloxyimino)-piperidine-2-carboxylic acid benzyl ester lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The benzyl ester group, in particular, enhances its lipophilicity and membrane permeability, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
benzyl 5-phenylmethoxyiminopiperidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-20(24-14-16-7-3-1-4-8-16)19-12-11-18(13-21-19)22-25-15-17-9-5-2-6-10-17/h1-10,19,21H,11-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQXWHGUAORNIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NOCC2=CC=CC=C2)CNC1C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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